17-(4-Nitrophenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL
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Overview
Description
17-(4-Nitrophenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL is a complex organic compound characterized by the presence of multiple ether linkages and a nitrophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-(4-Nitrophenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL typically involves the reaction of 4-nitrophenol with a polyether chain precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include 4-nitrophenol, polyether chain precursors, and suitable catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
17-(4-Nitrophenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL undergoes various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Nucleophiles like sodium methoxide and sodium ethoxide are commonly employed.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted ethers and related compounds.
Scientific Research Applications
17-(4-Nitrophenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 17-(4-Nitrophenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL involves its interaction with specific molecular targets. The nitrophenoxy group can interact with biological molecules, potentially inhibiting certain enzymes or pathways. The polyether chain may facilitate the compound’s solubility and interaction with cellular membranes .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenylchloroformate: Similar in structure but with a chloroformate group instead of a polyether chain.
Hexakis(4-nitrophenoxy)cyclotriphosphazene: Contains multiple nitrophenoxy groups and a cyclotriphosphazene core
Uniqueness
17-(4-Nitrophenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL is unique due to its combination of a nitrophenoxy group and a polyether chain, which imparts distinct chemical and physical properties. This combination allows for diverse applications and interactions that are not observed in simpler compounds .
Properties
CAS No. |
90213-19-7 |
---|---|
Molecular Formula |
C18H29NO9 |
Molecular Weight |
403.4 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-(4-nitrophenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C18H29NO9/c20-5-6-23-7-8-24-9-10-25-11-12-26-13-14-27-15-16-28-18-3-1-17(2-4-18)19(21)22/h1-4,20H,5-16H2 |
InChI Key |
SIRYRCYTEYTJHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
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